Monoacetyl bisacodyl
CAS No.: 72901-16-7
Cat. No.: VC21332760
Molecular Formula: C20H17NO3
Molecular Weight: 319.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 72901-16-7 |
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Molecular Formula | C20H17NO3 |
Molecular Weight | 319.4 g/mol |
IUPAC Name | [4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate |
Standard InChI | InChI=1S/C20H17NO3/c1-14(22)24-18-11-7-16(8-12-18)20(19-4-2-3-13-21-19)15-5-9-17(23)10-6-15/h2-13,20,23H,1H3 |
Standard InChI Key | IGNJZSFTZVUILA-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3 |
Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3 |
Chemical Properties and Structure
Monoacetyl bisacodyl, with the molecular formula C₂₀H₁₇NO₃, has a molecular weight of 319.4 g/mol . It is structurally characterized as a bisacodyl molecule with one acetyl group removed, making it an intermediate compound between bisacodyl (containing two acetyl groups) and desacetyl bisacodyl (containing no acetyl groups) . The IUPAC name for monoacetyl bisacodyl is [4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate .
Chemical Identifiers and Nomenclature
Monoacetyl bisacodyl is identified by several designations in scientific and regulatory contexts, as detailed in Table 1.
Table 1: Chemical Identifiers of Monoacetyl Bisacodyl
Parameter | Information |
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Chemical Name | [4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate |
Common Names | Monoacetyl bisacodyl, Bisacodyl Impurity C |
CAS Number | 72901-16-7 |
Molecular Formula | C₂₀H₁₇NO₃ |
Molecular Weight | 319.4 g/mol |
UNII Code | K64Y0Z4A16 |
European Community Number | 641-493-8 |
DSSTox Substance ID | DTXSID501024525 |
Stereochemistry | Racemic |
The compound exists as a racemic mixture with one defined stereocenter . In pharmaceutical contexts, it is frequently referred to as "Bisacodyl Impurity C" in the European Pharmacopoeia, highlighting its significance in quality control testing .
Relationship to Bisacodyl
Monoacetyl bisacodyl represents a critical intermediate in the degradation pathway of bisacodyl. Understanding this relationship is essential for pharmaceutical analysis and quality control of bisacodyl-containing medications.
Degradation Pathway
Bisacodyl undergoes hydrolysis to form first monoacetyl bisacodyl (compound I) and subsequently desacetyl bisacodyl (compound II) . This sequential deacetylation represents the primary degradation pathway for bisacodyl both in storage conditions and in vivo metabolism . The complete pathway can be represented as:
Bisacodyl (C₂₂H₁₉NO₄, MW 361.39) → Monoacetyl bisacodyl (C₂₀H₁₇NO₃, MW 319) → Desacetyl bisacodyl (C₁₈H₁₅NO₂, MW 277)
Metabolic Significance
In vivo, the conversion of bisacodyl into its active metabolite BHPM (bis-(p-hydroxyphenyl)-pyridyl-2-methane, identical to desacetyl bisacodyl) is mediated by endogenous deacetylase enzymes located in the mucosa of the small intestine and colon . Monoacetyl bisacodyl represents an intermediate metabolite in this process. This enzymatic deacetylation is crucial for the pharmacological activity of bisacodyl as a stimulant laxative, as the deacetylated metabolites are responsible for the therapeutic effects .
Analytical Methods for Detection and Quantification
Numerous analytical methods have been developed for the detection and quantification of monoacetyl bisacodyl, particularly in the context of stability-indicating assays for bisacodyl formulations.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents the most widely employed technique for the detection and quantification of monoacetyl bisacodyl . A notable reverse-phase HPLC method was developed by Valenti and Lau-Cam for the determination of bisacodyl and its degradation products in pharmaceutical formulations .
Table 2: HPLC Conditions for Monoacetyl Bisacodyl Analysis
Parameter | Specifications |
---|---|
Column | μBondapak C₁₈ |
Mobile Phase | Methanol-acetonitrile-0.01M citric acid (25 + 25 + 50) |
Detection | UV at 254 nm |
Detection Limit | 0.015 μg |
Sample Preparation | Dissolution in 2-propanol followed by dilution with mobile phase |
This method demonstrated excellent recovery and precision, with the pooled mean recovery value for bisacodyl from commercial formulations of 99.7% and a pooled coefficient of variation of 0.72% .
Spectrodensitometric Methods
Metwally et al. developed a spectrodensitometric method that separates bisacodyl from its degradation products (monoacetyl bisacodyl and desacetyl bisacodyl) on silica gel plates . This method employed:
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Mobile phase: chloroform-acetone (9 + 1, v/v)
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Detection: UV at 223 nm
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Concentration range: 0.2-1.4 g/band for bisacodyl
Spectrophotometric and Chemometric Methods
Several spectrophotometric methods have been developed for the analysis of bisacodyl in the presence of its degradation products . These include:
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Fourth derivative spectrophotometry (D⁴), which allows determination of bisacodyl in the presence of degradation products at 223 nm using acetonitrile as solvent
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Chemometric methods processing spectrophotometric data, including:
The chemometric approaches demonstrated excellent results with mean recoveries of 99.97 ± 0.865%, 100.01 ± 0.749%, and 99.97 ± 0.616% for the three models respectively .
Support Vector Regression (SVR) and Advanced Chemometrics
More advanced chemometric techniques have been applied to develop stability-indicating methods for bisacodyl analysis in the presence of degradation products. A comparative study by Naguib examined three different approaches :
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Partial least squares regression (PLSR)
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Spectral residual augmented classical least squares (SRACLS)
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Support vector regression (SVR)
The study revealed that SVR demonstrated the best performance with the lowest standard deviation and root mean square error of calibration compared to other models, reflecting higher precision and accuracy .
Stability Studies and Degradation Kinetics
The formation of monoacetyl bisacodyl through the degradation of bisacodyl has been extensively studied to understand the stability profile of bisacodyl formulations under various conditions.
Preparation of Degradation Products
Researchers have developed methods to prepare and isolate pure monoacetyl bisacodyl for analytical purposes. A common approach involves dissolving bisacodyl powder in 0.1 M HCl and allowing it to stand at room temperature for 24 hours . The solution is then neutralized with 1 M NaOH to pH 6 and filtered. The collected precipitate contains a mixture of bisacodyl, monoacetyl bisacodyl, and desacetyl bisacodyl, from which monoacetyl bisacodyl can be separated in pure form by preparative normal phase column chromatography .
Stability Testing Applications
Monoacetyl bisacodyl serves as a critical indicator in stability testing of bisacodyl formulations. Jabar et al. developed an HPLC method for analyzing bisacodyl suppositories to monitor stability during storage . Their chromatographic system demonstrated:
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Column efficiency greater than 5000 theoretical plates
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Linear relationship between peak areas and concentrations of bisacodyl in the range of 0.5-3.0 mg/100ml
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Correlation coefficient of 0.998, indicating high precision of analysis
Research Applications and Significance
Monoacetyl bisacodyl has significant applications in pharmaceutical research and quality control, particularly in the development of stability-indicating analytical methods for bisacodyl.
Reference Standard in Analytical Method Development
As a principal degradation product of bisacodyl, monoacetyl bisacodyl serves as an essential reference standard in the development and validation of stability-indicating analytical methods . These methods are crucial for:
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Quality control testing of pharmaceutical preparations
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Stability studies of formulations during development and shelf-life
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Detection of degradation products in clinical samples
Structure-Activity Relationship Studies
The structural differences between bisacodyl, monoacetyl bisacodyl, and desacetyl bisacodyl provide valuable insights into structure-activity relationships. Research suggests that the deacetylation process is essential for the pharmacological activity of bisacodyl as a stimulant laxative . Understanding the properties and behavior of monoacetyl bisacodyl contributes to knowledge of how structural modifications affect the bioactivity and pharmacokinetics of laxative compounds.
Formulation Development and Stability Assessment
Knowledge of monoacetyl bisacodyl formation kinetics is valuable in developing stable bisacodyl formulations. The concentration of monoacetyl bisacodyl can serve as a critical quality attribute in formulation development, helping to optimize excipient selection, manufacturing processes, and packaging to minimize degradation during the product's shelf life .
Analytical Method Validation Parameters
Various studies have established validation parameters for analytical methods targeting monoacetyl bisacodyl, ensuring reliability in pharmaceutical analysis.
Table 3: Method Validation Parameters for Monoacetyl Bisacodyl Analysis
These validation parameters demonstrate the high reliability and accuracy of the developed methods for monoacetyl bisacodyl analysis in pharmaceutical preparations.
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